N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of cycloheptylamine with 2-phenyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their coupling under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, or other biomolecules, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-phenyl-2-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]acetamide
- 2,4-Disubstituted thiazoles
- Benzothiazole derivatives
Uniqueness
N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific structural features, such as the cycloheptyl group and the phenyl-thiazole moiety
Properties
Molecular Formula |
C18H22N2OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C18H22N2OS/c21-17(19-15-10-6-1-2-7-11-15)12-16-13-22-18(20-16)14-8-4-3-5-9-14/h3-5,8-9,13,15H,1-2,6-7,10-12H2,(H,19,21) |
InChI Key |
MMNVBKKHOBKQSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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